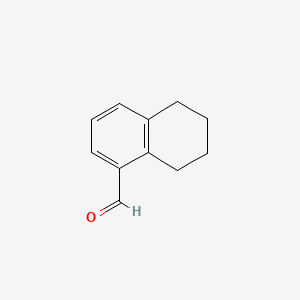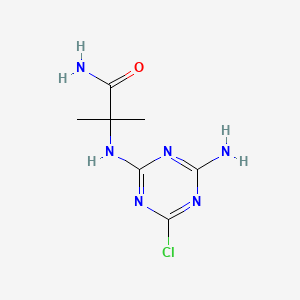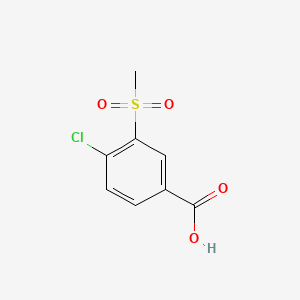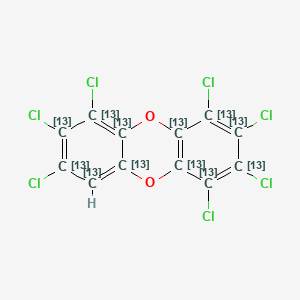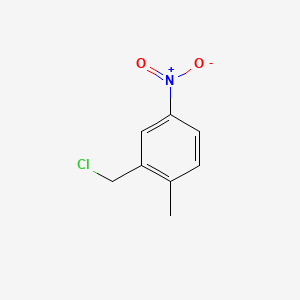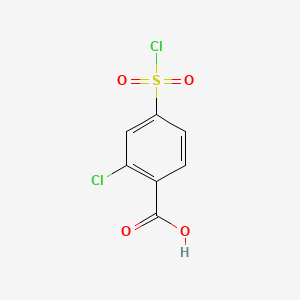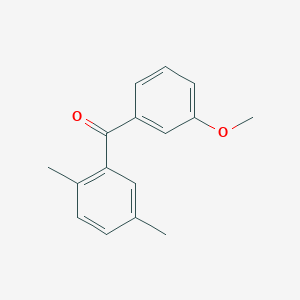
2,5-Dimethyl-3'-methoxybenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,5-Dimethyl-3’-methoxybenzophenone” is a chemical compound with the CAS Number: 750633-51-3 . It has a molecular weight of 240.3 and its IUPAC name is (2,5-dimethylphenyl) (2-methoxyphenyl)methanone .
Molecular Structure Analysis
The molecular structure of “2,5-Dimethyl-3’-methoxybenzophenone” is represented by the linear formula C16H16O2 . The InChI code for this compound is 1S/C16H16O2/c1-11-8-9-12(2)14(10-11)16(17)13-6-4-5-7-15(13)18-3/h4-10H,1-3H3 .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Several studies have focused on the synthesis and chemical reactions involving derivatives of 2,5-Dimethyl-3'-methoxybenzophenone, showcasing its utility in creating complex molecules for further applications in materials science and pharmaceuticals. For instance, the synthesis of 2-Hydroxy-4-methoxybenzophenone from 2,4-dihydroxybenzophenone and dimethyl sulfate under specific catalyst conditions demonstrates the compound's role in producing UV filters for sunscreen products (Li Bin-dong, 2005). Similarly, the synthesis of 2-Hydroxy-4-methoxybenzophenone under microwave conditions highlights a methodological advancement in chemical synthesis, offering efficiency and environmental benefits (Zhou Xiao-yuan, 2010).
Photodynamic Therapy
The development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base demonstrates the photophysical properties relevant for photodynamic therapy applications. These compounds exhibit high singlet oxygen quantum yield, making them potential candidates for cancer treatment (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Environmental Impact
The stability of UV filters, including 2-Hydroxy-4-methoxybenzophenone, in chlorinated water and their transformation into halogenated by-products were studied to understand the environmental impact of these compounds. Such studies are crucial for assessing the safety and ecological consequences of UV filters released into aquatic environments (N. Negreira et al., 2008).
Propiedades
IUPAC Name |
(2,5-dimethylphenyl)-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-7-8-12(2)15(9-11)16(17)13-5-4-6-14(10-13)18-3/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDXFJHFMOIEEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640557 |
Source


|
| Record name | (2,5-Dimethylphenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-3'-methoxybenzophenone | |
CAS RN |
750633-71-7 |
Source


|
| Record name | (2,5-Dimethylphenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


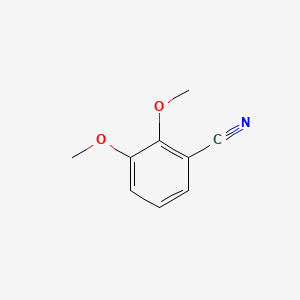
![p-[[p-(Phenylazo)phenyl]azo]phenol](/img/structure/B1346030.png)

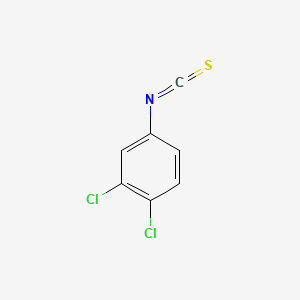
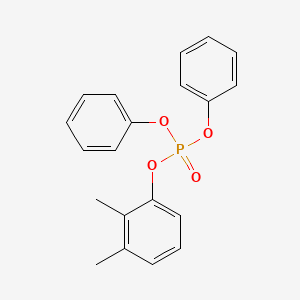
![Ethyl 2-[(2-chloroacetyl)amino]acetate](/img/structure/B1346035.png)
